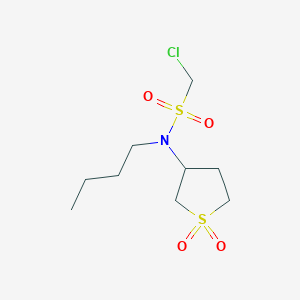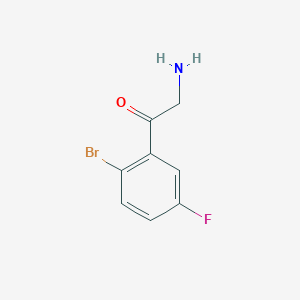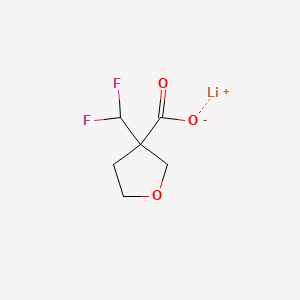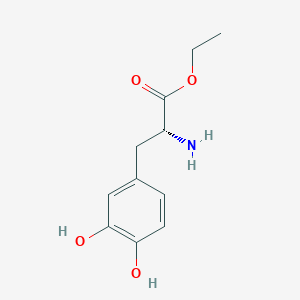
n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a sulfonamide group, a butyl chain, and a tetrahydrothiophene ring with a dioxido substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide typically involves multiple steps. One common method includes the chlorination of a precursor compound followed by the introduction of the sulfonamide group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Quality control measures are essential to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to evaluate its efficacy in treating certain medical conditions.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- n-Butyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
n-Butyl-1-chloro-n-(1,1-dioxidotetrahydrothiophen-3-yl)methanesulfonamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structural features provide distinct properties that can be leveraged in different scientific and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H18ClNO4S2 |
|---|---|
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
N-butyl-1-chloro-N-(1,1-dioxothiolan-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H18ClNO4S2/c1-2-3-5-11(17(14,15)8-10)9-4-6-16(12,13)7-9/h9H,2-8H2,1H3 |
Clave InChI |
ONRWLLAGOMPIAS-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)





